4-(Benzothiazol-2-ylsulfamoyl)-benzoic acid
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Overview
Description
4-(Benzothiazol-2-ylsulfamoyl)-benzoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to have significant anti-tubercular activity . They are known to target decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1), an enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity.
Biochemical Pathways
The compound affects the biochemical pathway involved in the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity and function of the cell wall, leading to the death of the bacteria.
Result of Action
The inhibition of the DprE1 enzyme and disruption of the cell wall biosynthesis lead to the death of Mycobacterium tuberculosis . This demonstrates the compound’s potential as an anti-tubercular agent.
Preparation Methods
The synthesis of 4-(Benzothiazol-2-ylsulfamoyl)-benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with benzoic acid derivatives under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as diazo-coupling, Knoevenagel condensation, or Biginelli reaction . Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
4-(Benzothiazol-2-ylsulfamoyl)-benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the benzothiazole ring .
Scientific Research Applications
4-(Benzothiazol-2-ylsulfamoyl)-benzoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties . They have shown potential as inhibitors of various enzymes and receptors, making them valuable in drug discovery and development . In industry, these compounds are used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
4-(Benzothiazol-2-ylsulfamoyl)-benzoic acid can be compared with other benzothiazole derivatives, such as 2-arylbenzothiazoles and 2-substituted benzothiazoles . These compounds share a similar core structure but differ in the substituents attached to the benzothiazole ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties . Similar compounds include 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside and 2-(benzothiazol-2-yl)-phenylacetic acid .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S2/c17-13(18)9-5-7-10(8-6-9)22(19,20)16-14-15-11-3-1-2-4-12(11)21-14/h1-8H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNMBQFBBVQTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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